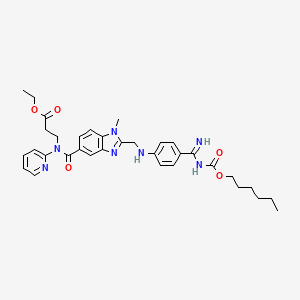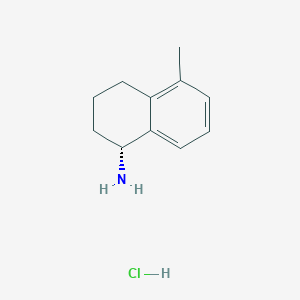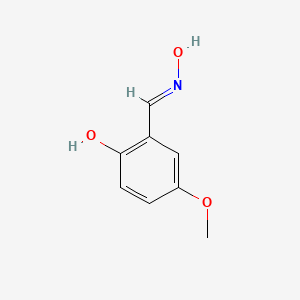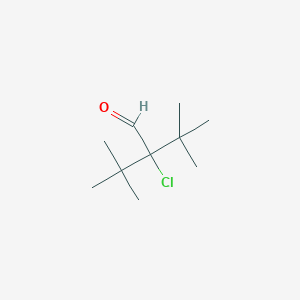
2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((((3,4-Dimethoxyphenyl)methyl)amino)phenylmethylene)indane-1,3-dione, commonly known as DMAPM, is a versatile reagent used in organic synthesis. It is a carbonyl compound with a wide range of applications in the synthesis of drugs, agrochemicals, and other compounds. DMAPM is a versatile reagent that can be used in various reactions, such as aldehyde and ketone reduction, Michael addition, and Wittig reaction.
科学的研究の応用
DMAPM has a wide range of applications in scientific research. It is used in the synthesis of drugs, agrochemicals, and other compounds. It is also used in the synthesis of peptides, nucleosides, and other biologically active molecules. DMAPM is also used in the synthesis of fluorescent dyes and other organic materials. Furthermore, it is used in the synthesis of organic semiconductors and other materials used in optoelectronic devices.
作用機序
DMAPM is a versatile reagent that can be used in various reactions. It can be used in aldehyde and ketone reduction, Michael addition, and Wittig reaction. In aldehyde and ketone reduction, DMAPM acts as a reducing agent and reduces the carbonyl group to an alcohol. In Michael addition, DMAPM acts as a nucleophile and reacts with an electrophile to form a new carbon-carbon bond. In Wittig reaction, DMAPM acts as a base and reacts with an electrophile to form a new carbon-carbon bond.
Biochemical and Physiological Effects
DMAPM has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic.
実験室実験の利点と制限
The major advantage of DMAPM is its versatility. It can be used in a wide range of reactions and is relatively easy to synthesize. Furthermore, it is relatively inexpensive and can be stored for long periods of time without decomposing. The major limitation of DMAPM is that it is not soluble in water, which limits its use in aqueous solutions.
将来の方向性
There are a number of potential future directions for DMAPM. These include the development of new synthetic methods using DMAPM, the development of new materials using DMAPM, and the development of new applications for DMAPM in the synthesis of drugs, agrochemicals, and other compounds. Furthermore, research could be conducted to investigate the toxicity and carcinogenicity of DMAPM and its potential use as a drug or agrochemical. Finally, research could be conducted to investigate the potential use of DMAPM in optoelectronic devices.
合成法
DMAPM is synthesized through a two-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetonitrile with anhydrous sodium acetate and acetic anhydride. This reaction yields 3,4-dimethoxyphenylacetic acid which is then reacted with dimethylamine in the presence of sodium hydroxide to produce DMAPM.
特性
IUPAC Name |
2-[N-[(3,4-dimethoxyphenyl)methyl]-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-20-13-12-16(14-21(20)30-2)15-26-23(17-8-4-3-5-9-17)22-24(27)18-10-6-7-11-19(18)25(22)28/h3-14,27H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLZTZZWOQJMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)

![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)






